6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine
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Overview
Description
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a chemical compound that features a purine base attached to a 1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine typically involves the reaction of a purine derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid.
Solvents: Solvent-free conditions or the use of petroleum ether for sterically hindered carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reactions with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Organometallic reagents in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the purine base may interact with nucleic acids or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring and exhibit similar chemical reactivity.
1,3-Dithianes: Structurally similar but with a six-membered ring instead of a five-membered dithiolane ring.
Ethanone, 1-(2-methyl-1,3-dithiolan-2-yl)-: Another compound with a dithiolane ring, used in different chemical contexts.
Uniqueness
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is unique due to its combination of a purine base and a dithiolane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
920503-85-1 |
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Molecular Formula |
C9H10N4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
6-(1,3-dithiolan-2-ylmethyl)-7H-purine |
InChI |
InChI=1S/C9H10N4S2/c1-2-15-7(14-1)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,1-3H2,(H,10,11,12,13) |
InChI Key |
ZVQNADIVKSPGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
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